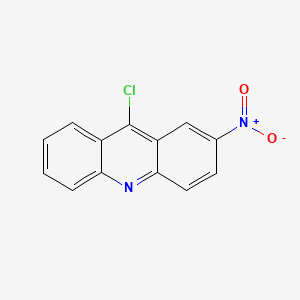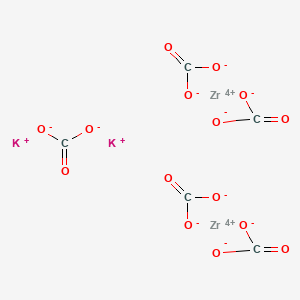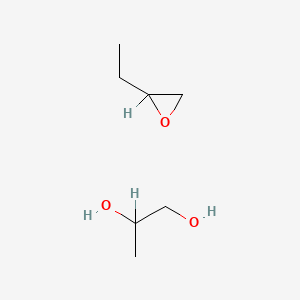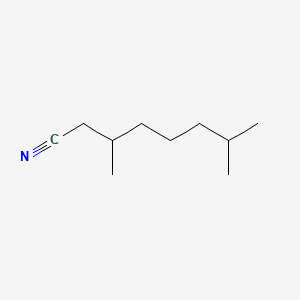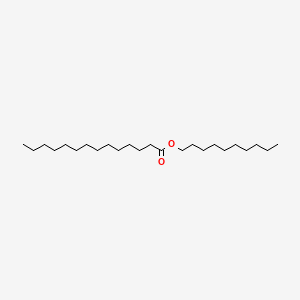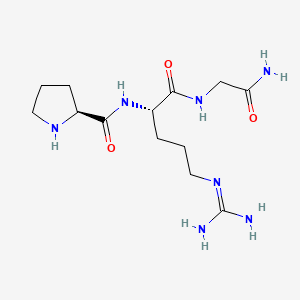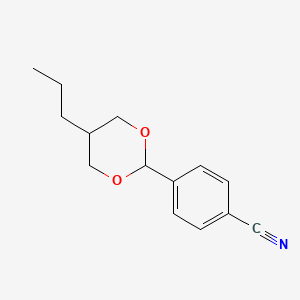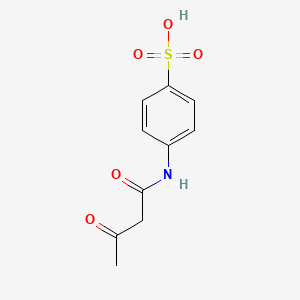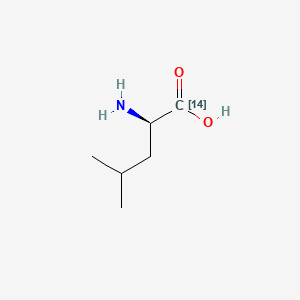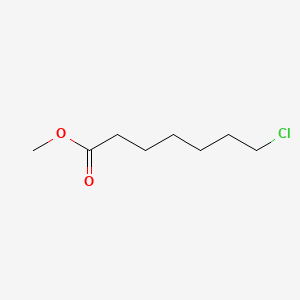
Methyl 7-chloroheptanoate
Descripción general
Descripción
Methyl 7-chloroheptanoate is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use . The product is supplied by companies like Thermo Fisher Scientific Chemicals, Inc .
Synthesis Analysis
The synthesis of Methyl 7-chloroheptanoate involves the use of thionyl chloride and N,N-dimethyl-formamide. The reaction is refluxed for 18 hours. The excess SOCl2 is removed by distillation under reduced pressure to give a brown syrup. Toluene is added twice azeotropically to remove excess SOCl2 to give a brown solid. The solid is then dissolved in a small amount of dichloromethane, quickly filtered through silica gel, and methylene chloride is added rapidly for rinsing. The resulting yellow filtrate is concentrated under reduced pressure to give the desired product .Molecular Structure Analysis
The molecular formula of Methyl 7-chloroheptanoate is C8H15ClO2 . Its molecular weight is 178.66 . The structure of the molecule can be represented as COC(=O)CCCCCCl .Physical And Chemical Properties Analysis
Methyl 7-chloroheptanoate has a refractive index of 1.4425 . Detailed information about its boiling point, melting point, and density was not found in the sources retrieved.Aplicaciones Científicas De Investigación
Synthesis of Key Intermediates
Methyl 7-oxoheptanoate, a derivative closely related to Methyl 7-chloroheptanoate, is significantly utilized in the synthesis of various compounds. For instance, it has been employed in the creation of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, a crucial intermediate for the preparation of prostaglandins ((Ballini & Petrini, 1984)). This highlights its importance in pharmaceutical synthesis.
Monitoring and Analytical Techniques
The process of converting cycloheptanone to methyl 7-oxoheptanoate has been monitored using gas chromatography, showcasing the compound’s role in analytical chemistry. This method allows for the efficient separation and analysis of reaction components, emphasizing the compound's utility in research and development of pharmaceuticals ((Wakharkar et al., 1994)).
Chemical Synthesis and Reactions
In chemical synthesis, methyl 7-chloroheptanoate and its derivatives are used in various reactions. For example, methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate, a compound structurally similar to methyl 7-chloroheptanoate, has been used in the heterocyclization process to create novel glutamate-like derivatives ((Flores et al., 2014)). These findings demonstrate the chemical versatility and potential applications of this compound in creating new chemical entities.
Use in Biochemical Research
In the field of biochemistry, related compoundslike 7-methylguanosine have been studied extensively. The methylation of the guanosine cap, including 7-methylguanosine, plays a crucial role in various biological processes like efficient gene expression and cell viability. This aspect of research underscores the significance of methylated compounds in understanding cellular functions and gene expression mechanisms ((Cowling, 2009)).
Application in Pharmacology
Compounds structurally similar to methyl 7-chloroheptanoate have been investigated for their pharmacological properties. For instance, 2-amino-7-phosphonoheptanoic acid, a derivative, was studied for its anticonvulsant activity against various convulsants, highlighting the potential medical applications of these compounds in developing new therapeutic agents ((Czuczwar & Meldrum, 1982)).
Environmental and Analytical Implications
Research on volatile and semivolatile organic chemicals, including those structurally related to methyl 7-chloroheptanoate, has provided insights into their fate in soils. This research is crucial for understanding the environmental impact and behavior of these compounds, further aiding in the development of analytical methods for their detection and monitoring ((Anderson et al., 1991)).
Propiedades
IUPAC Name |
methyl 7-chloroheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSFGXAJDCLJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336217 | |
| Record name | methyl 7-chloroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-chloroheptanoate | |
CAS RN |
26040-62-0 | |
| Record name | Heptanoic acid, 7-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26040-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 7-chloroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



